

# The Molecular Architecture of Gal-C4-Chol: A Technical Guide

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Compound of Interest		
Compound Name:	Gal-C4-Chol	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and experimental application of **Gal-C4-Chol**, a key molecule in targeted drug delivery. **Gal-C4-Chol** is a synthetic galactosylated cholesterol derivative designed to target the asialoglycoprotein receptor (ASGPR) on hepatocytes, facilitating the delivery of therapeutic payloads to the liver.

### Core Structure of Gal-C4-Chol

**Gal-C4-Chol** is an amphiphilic molecule meticulously designed to integrate into lipid-based nanoparticle formulations, such as liposomes. Its structure can be deconstructed into three primary functional domains: a cholesterol anchor, a galactose targeting moiety, and a C4-linker that covalently connects the two.

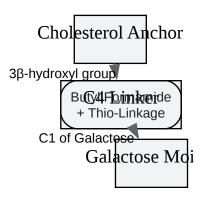
The full chemical name for **Gal-C4-Chol** is cholesten-5-yloxy-N-(4-((1-imino-2-S-ethyl-2-thio-beta-D-galactopyranosyl)amino)butyl)formamide. This nomenclature reveals the precise atomic arrangement of the molecule.

• Cholesterol Anchor: The hydrophobic cholesterol component allows for stable insertion into the lipid bilayer of liposomes or other lipid nanoparticles. This ensures that the targeting liquid is firmly presented on the surface of the delivery vehicle.



- Galactose Targeting Moiety: The β-D-galactopyranosyl unit serves as the ligand for the
  asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of
  hepatocytes. This specific interaction facilitates receptor-mediated endocytosis and
  subsequent internalization of the drug delivery vehicle into liver cells.
- C4 Linker: A four-carbon butyl formamide chain, which also includes a thio-galactose bond, acts as a spacer between the cholesterol anchor and the galactose moiety. This linker provides conformational flexibility, allowing the galactose unit to be optimally positioned for binding to the ASGPR.

The molecular structure of **Gal-C4-Chol** is depicted in the diagram below.



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Caption: Molecular components of Gal-C4-Chol.

# **Physicochemical Properties**

The key physicochemical properties of **Gal-C4-Chol** are summarized in the table below. This data is essential for formulation development and for understanding the molecule's behavior in biological systems.



Property	Value	
Molecular Formula	C41H71N3O6S	
Molecular Weight	734.08 g/mol	
CAS Number	219850-70-1	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as chloroform and methanol.	
CC(C)CCCCINVALID-LINK SMILES String [C@H]1CC[C@@H]2[C@@]1(C)CC @H]2C=C4CINVALID-LINKCC[C(		

# Experimental Protocols Representative Synthesis of a Galactosylated Cholesterol Derivative

While the exact synthesis protocol for **Gal-C4-Chol** is not publicly available, the following is a representative procedure for the synthesis of a similar galactosylated cholesterol derivative with an amide linker. This multi-step synthesis involves the activation of the cholesterol hydroxyl group, introduction of a linker, and subsequent coupling with a protected galactose derivative.

#### Materials:

- Cholesterol
- Succinic anhydride
- Pyridine
- Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- 1,4-Diaminobutane



- Protected aminogalactose derivative
- Triethylamine
- Appropriate organic solvents (e.g., Dichloromethane, Dimethylformamide)

#### Procedure:

- Synthesis of Cholesteryl Hemisuccinate: Cholesterol is reacted with succinic anhydride in pyridine to form cholesteryl hemisuccinate. The reaction mixture is stirred at room temperature overnight. The product is then precipitated in water and purified.
- Activation of Cholesteryl Hemisuccinate: The carboxylic acid group of cholesteryl
  hemisuccinate is activated using DCC and NHS in dichloromethane to form an NHS-ester.
  This activated intermediate is used in the subsequent coupling step.
- Introduction of the C4 Linker: The NHS-activated cholesteryl hemisuccinate is reacted with an excess of 1,4-diaminobutane in a suitable solvent like DMF with triethylamine as a base. This results in the formation of an amino-terminated C4-linked cholesterol derivative.
- Coupling with Galactose: The amino-terminated cholesterol derivative is then coupled to a
  protected aminogalactose derivative. The reaction is typically carried out in DMF with a
  coupling agent.
- Deprotection and Purification: The protecting groups on the galactose moiety are removed under appropriate conditions. The final product, the galactosylated cholesterol derivative, is purified by column chromatography.

Characterization: The structure and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

# **Preparation of Galactosylated Liposomes**

**Gal-C4-Chol** is incorporated into liposomes to facilitate targeted delivery. The thin-film hydration method is a common technique for this purpose.

Materials:

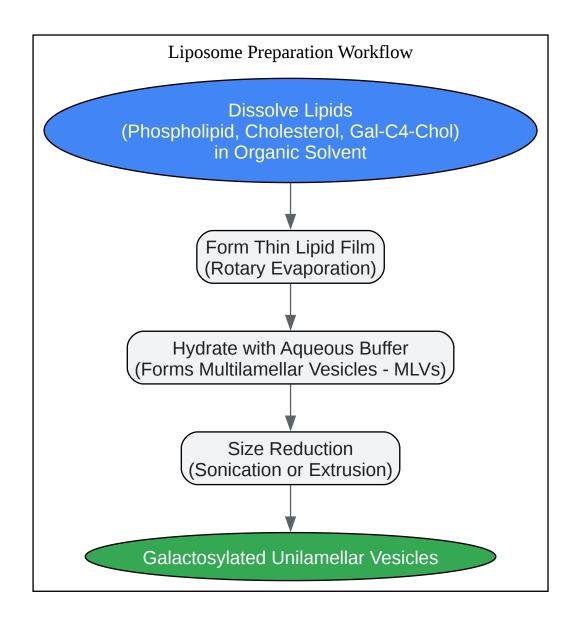


- Phospholipids (e.g., DSPC, DOPC)
- Cholesterol
- Gal-C4-Chol
- Organic solvent (e.g., chloroform/methanol mixture)
- Aqueous buffer (e.g., PBS)

#### Procedure:

- Lipid Film Formation: The desired amounts of phospholipids, cholesterol, and Gal-C4-Chol
  are dissolved in an organic solvent mixture in a round-bottom flask. The solvent is then
  removed under reduced pressure using a rotary evaporator to form a thin lipid film on the
  inner surface of the flask.
- Hydration: The lipid film is hydrated with an aqueous buffer by gentle rotation of the flask at a
  temperature above the phase transition temperature of the lipids. This results in the
  formation of multilamellar vesicles (MLVs).
- Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.





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Caption: Experimental workflow for the preparation of galactosylated liposomes.

# **Biological Activity and Signaling Pathway**

The galactose moiety of **Gal-C4-Chol** enables the targeted delivery of liposomes to hepatocytes via the asialoglycoprotein receptor (ASGPR). The binding of the galactosylated liposome to the ASGPR triggers clathrin-mediated endocytosis.

The key steps in this signaling and uptake pathway are:

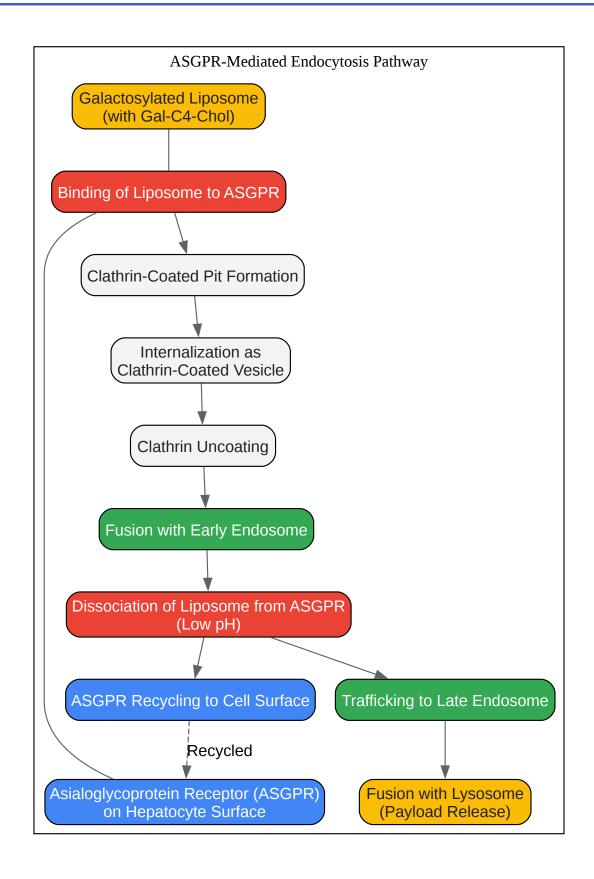
## Foundational & Exploratory





- Binding: The galactosylated liposome binds to the ASGPR on the surface of the hepatocyte.
- Clathrin-Coated Pit Formation: The receptor-ligand complex is recruited into clathrin-coated pits.
- Internalization: The clathrin-coated pits invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles.
- Uncoating and Early Endosome Formation: The clathrin coat disassembles, and the vesicle fuses with an early endosome.
- Dissociation and Receptor Recycling: The acidic environment of the early endosome causes
  the dissociation of the liposome from the ASGPR. The receptor is then recycled back to the
  cell surface.
- Late Endosome and Lysosome Fusion: The liposome is trafficked to late endosomes and then fuses with lysosomes, where the therapeutic payload can be released.





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Caption: Signaling pathway of ASGPR-mediated endocytosis of **Gal-C4-Chol** containing liposomes.

This technical guide provides a foundational understanding of the structure and application of **Gal-C4-Chol**. For researchers and drug development professionals, this molecule represents a powerful tool for achieving liver-specific delivery of a wide range of therapeutic agents. Further research into optimizing the linker chemistry and nanoparticle formulation will continue to enhance the efficacy of this targeted delivery strategy.

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